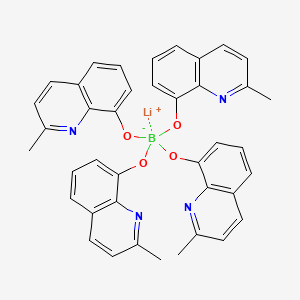

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

Description

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron (CAS: 338949-42-1) is an organoboron lithium complex with the molecular formula C₄₀H₃₂BN₄O₄Li and a molecular weight of 650.47 g/mol . It is structurally characterized by a central boron atom coordinated to four 2-methyl-8-hydroxyquinoline ligands and a lithium counterion. This compound exhibits notable photophysical properties, including an absorption cutoff at 320 nm (in tetrahydrofuran, THF) and bright blue photoluminescence (PL) with a peak at 487 nm (in THF) or 464 nm in powder form .

Properties

IUPAC Name |

lithium;tetrakis[(2-methylquinolin-8-yl)oxy]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32BN4O4.Li/c1-25-17-21-29-9-5-13-33(37(29)42-25)46-41(47-34-14-6-10-30-22-18-26(2)43-38(30)34,48-35-15-7-11-31-23-19-27(3)44-39(31)35)49-36-16-8-12-32-24-20-28(4)45-40(32)36;/h5-24H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPRLXSPVRRDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](OC1=CC=CC2=C1N=C(C=C2)C)(OC3=CC=CC4=C3N=C(C=C4)C)(OC5=CC=CC6=C5N=C(C=C6)C)OC7=CC=CC8=C7N=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32BLiN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635781 | |

| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338949-42-1 | |

| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium tetra(2-methyl-8-hydroxyquinolinato)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reactants and Stoichiometry

The synthesis is typically conducted by reacting lithium borohydride (LiBH4) with 2-methyl-8-hydroxyquinoline in a molar ratio of 1:4, respectively. This ratio ensures the formation of the tetra-ligand complex around the boron center.

| Reactant | Molar Ratio | Role |

|---|---|---|

| Lithium borohydride (LiBH4) | 1 | Boron and lithium source |

| 2-methyl-8-hydroxyquinoline | 4 | Ligand coordinating to boron |

Reaction Conditions

- Solvent: Ethanol is used as the reaction medium.

- Temperature: The reaction proceeds at room temperature.

- Duration: The reaction time is sufficient to allow complete complexation, typically several hours.

Purification

After synthesis, the product is purified by:

- Micro-Soxhlet extraction: Using diethyl ether as the solvent for approximately 8 hours to remove impurities.

- Vacuum Sublimation: Conducted at a pressure of $$5 \times 10^{-5}$$ Torr to obtain high-purity crystalline material.

Reaction Scheme

The synthetic route can be summarized as:

$$

\text{LiBH}_4 + 4 \times \text{2-methyl-8-hydroxyquinoline} \xrightarrow[\text{ethanol, RT}]{} \text{Lithium tetra(2-methyl-8-hydroxyquinolinato)boron}

$$

This process yields a white to off-white solid complex with a melting point range of 250-258 °C.

Research Findings on Preparation and Characterization

Structural Insights

- The boron atom in the complex is coordinated by four oxygen atoms from the 2-methyl-8-hydroxyquinoline ligands.

- Unlike other metal-8-hydroxyquinoline complexes (e.g., Alq3), where the ligand acts as a bidentate ligand coordinating through nitrogen and oxygen, in this lithium-boron complex, the ligand behaves as a monodentate ligand coordinating only via oxygen.

- This difference in coordination leads to distinct photophysical properties, including a blue-shifted emission.

Thermal Stability

Thermogravimetric analysis (TGA) indicates that the complex is thermally stable up to approximately 380 °C under nitrogen atmosphere, with major decomposition occurring around 515 °C. This thermal robustness is crucial for device fabrication processes involving thermal evaporation.

Optical Properties Related to Preparation

- The complex exhibits absorption maxima at 275 nm and 348 nm.

- The optical band gap has been calculated as 3.15 eV using the Tauc relation from UV-Vis absorption data.

- Photoluminescence (PL) and electroluminescence (EL) spectra show emission peaks at 503 nm, confirming greenish-blue light emission.

- The exciton binding energy is estimated at 0.69 eV.

Summary Table of Preparation Parameters and Properties

| Parameter | Details |

|---|---|

| Reactants | Lithium borohydride, 2-methyl-8-hydroxyquinoline |

| Molar Ratio | 1:4 (LiBH4 : ligand) |

| Solvent | Ethanol |

| Reaction Temperature | Room temperature |

| Purification | Micro-Soxhlet extraction (diethyl ether), vacuum sublimation at $$5 \times 10^{-5}$$ Torr |

| Product Appearance | White to off-white solid |

| Melting Point | 250-258 °C |

| Thermal Stability (TGA) | Stable up to 380 °C, major weight loss at 515 °C |

| Optical Absorption Peaks | 275 nm, 348 nm |

| Optical Band Gap | 3.15 eV |

| Emission Peak (PL/EL) | 503 nm (greenish-blue) |

| Exciton Binding Energy | 0.69 eV |

Chemical Reactions Analysis

Oxidation Reactions

LiBq₄ undergoes oxidation under specific conditions, altering the oxidation state of the boron center. While exact mechanisms remain understudied, the compound's structure—comprising a lithium ion coordinated to four 2-methyl-8-hydroxyquinolinato ligands—suggests susceptibility to redox processes. Oxidizing agents (e.g., oxygen, peroxides) likely target the boron atom or ligand frameworks, leading to intermediate or stable oxidized products. These reactions may influence its optoelectronic properties, particularly in applications like OLEDs, where electron transfer dynamics are critical.

Reduction Reactions

Reduction of LiBq₄ modifies the boron center’s oxidation state, potentially altering its electronic properties. The reaction typically involves electron-rich reducing agents (e.g., hydrides, metals), which donate electrons to the boron atom. This process may stabilize or destabilize the complex, depending on the ligand environment. For example, in similar boron-containing complexes, reduction can lead to ligand dissociation or metal center rearrangement, though specific pathways for LiBq₄ require further investigation.

Substitution Reactions

LiBq₄ exhibits ligand substitution reactivity, where functional groups on the quinolinato ligands can be replaced by nucleophiles. The substitution mechanism likely involves labile B–O bonds, given boron’s smaller atomic radius compared to metals like aluminum in analogous complexes. For instance, in related systems, substitution at the boron center generates derivatives with tailored photophysical properties, as seen in hypsochromic-shifted emissions (e.g., ~470 nm in LiBq₄ vs. ~530 nm in Alq₃) . This reactivity enables customization for optoelectronic applications.

Structural and Spectroscopic Insights

The coordination structure of LiBq₄—specifically the B–O bonding—impacts its reactivity. In contrast to aluminum-based quinolinolato complexes, which exhibit M–N bonding, LiBq₄’s B–O coordination reduces electron donation to the boron center, influencing its redox behavior . NMR studies (e.g., ¹¹B NMR) reveal shifts in boron electron density upon complexation, indicating sensitivity to ligand environment changes .

Data Table: Reaction Pathways of Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

Comparative Analysis with Similar Compounds

| Compound | Key Reaction Features | Applications | References |

|---|---|---|---|

| LiBq₄ | Oxidation/reduction at boron; ligand substitution via B–O bonds | OLEDs, optoelectronics | |

| Lithium tetrakis(pentafluoro)borate | Catalytic activity via boron-centered redox | Organic synthesis | |

| Tris(dibenzoylmethane)europium(III) | Light emission via lanthanide-centered transitions | Luminescent materials |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C40H32BLiN4O4

- Molecular Weight : 650.46 g/mol

- CAS Number : 338949-42-1

- Appearance : White to off-white powder or crystals

- Melting Point : 250-258 °C

The compound consists of a lithium ion coordinated to four 2-methyl-8-hydroxyquinoline ligands, which impart distinctive fluorescent properties essential for its applications in various fields.

Chemistry

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron is utilized as a light-emitting material in:

- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties make it suitable for use in OLED technology, where it contributes to the generation of light through electron transfer processes .

Biology

The compound's fluorescent characteristics are exploited in:

- Biological Imaging : LiBq4 is used in imaging techniques to visualize cellular processes. Studies have shown enhanced fluorescence in HeLa cells compared to traditional dyes, facilitating real-time monitoring of cellular dynamics .

Medicine

Research is ongoing into its potential therapeutic applications:

- Drug Delivery Systems : The compound's ability to interact with biological systems through luminescence may aid in developing targeted drug delivery mechanisms .

Industry

LiBq4 finds applications in:

- Advanced Materials and Coatings : Due to its unique chemical properties, it is used in producing specialized materials that require specific luminescent or electronic characteristics .

Study on Imaging Applications

A study demonstrated the application of LiBq4 in imaging HeLa cells, revealing that it provided significantly enhanced fluorescence compared to conventional dyes. This capability is critical for real-time cellular imaging and understanding cellular processes better .

Cytotoxicity Evaluation

Another research effort evaluated the cytotoxic effects of LiBq4 on A549 cells. Results indicated a significant reduction in cell viability at concentrations above 25 µM while maintaining low toxicity towards normal fibroblast cells (IMR-90). This finding suggests potential therapeutic applications with minimal side effects on healthy cells .

Mechanism of Action

The mechanism of action of lithium tetra(2-methyl-8-hydroxyquinolinato)boron involves its ability to emit light when excited by an external energy source. The compound’s molecular structure allows it to absorb and emit light efficiently, making it a valuable material in optoelectronic applications . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to transfer energy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lithium Tetra(8-hydroxyquinolinato)boron (LiBq₄)

LiBq₄ shares the same boron-quinolinate core but lacks the 2-methyl substituents. Key differences include:

- Optical Properties :

- Device Performance : LiBq₄-based OLEDs exhibit lower efficiency compared to the methylated variant, which achieves higher brightness and stability due to optimized molecular packing .

Table 1: Photophysical Comparison

| Property | LiBq₄ | LiBq₄ (2-Me) |

|---|---|---|

| Absorption (λ_max in THF) | 410 nm | 320 nm |

| PL (λ_max in THF) | 466 nm | 487 nm |

| Ionization Potential | ~5.6 eV | ~5.6 eV |

| EL Peak (OLED) | 475 nm | 475 nm (similar) |

Lithium Tetraborate (Li₂B₄O₇)

Lithium tetraborate is an inorganic salt with distinct applications in solid-state electrolytes and analytical chemistry. Comparisons focus on electrochemical behavior:

- Electrochemical Stability: LiBF₄-based solid electrolytes (e.g., [N13pyr]BF₄-LiBF₄) show high ionic conductivity (~10⁻³–10⁻² S/cm at 60°C) and a wide electrochemical window (>5 V) .

Table 2: Electrochemical Comparison

Other Lithium Borate Complexes

- Lithium Trifluoro(trifluoromethyl)borate: Used as a lithium salt in electrolytes, it offers high anodic stability but lower thermal resilience compared to LiBF₄ systems .

- Lithium Tetrakis(pentafluorophenyl)borate : This fluorinated derivative is employed in lithium-ion batteries for its low lattice energy and high solubility in organic solvents, contrasting with the optoelectronic focus of LiBq₄ derivatives .

Biological Activity

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron, often abbreviated as LiBq4, is a coordination compound that has garnered significant attention in both biological and material sciences due to its unique properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is formed from a lithium ion coordinated to four 2-methyl-8-hydroxyquinoline ligands. This structure imparts distinctive fluorescent properties, making it suitable for various applications in biological imaging and diagnostics. The compound exhibits light-emitting characteristics, which are crucial for its role in optoelectronic devices such as organic light-emitting diodes (OLEDs) .

Target of Action : The interaction of LiBq4 with biological systems is primarily through its luminescent properties, which facilitate electron transfer processes. This interaction can influence various biochemical pathways related to photon emission and energy transfer .

Biochemical Pathways : The compound's light-emitting capabilities suggest its involvement in pathways that may enhance cellular imaging techniques. Its ability to emit light can be harnessed to visualize cellular processes in real-time, thereby providing insights into cellular functions and dynamics.

1. Fluorescent Properties in Imaging

LiBq4's fluorescence makes it an excellent candidate for use in biological imaging. It can be utilized in various diagnostic applications where visualization of cellular components is essential. Studies indicate that compounds with similar structures have been successfully employed in imaging cancer cells, enhancing the detection capabilities of traditional methods .

2. Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of LiBq4 on different cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells. The MTT assay results indicated varying degrees of cytotoxicity, suggesting that while LiBq4 can inhibit cell proliferation at certain concentrations, it also exhibits lower toxicity towards normal cells, highlighting its potential for selective targeting in cancer therapy .

| Cell Line | IC50 (µM) | Selectivity Ratio (Tumor/Normal) |

|---|---|---|

| HeLa | 30 | 3 |

| A549 | 25 | 4 |

| IMR-90 | >100 | - |

3. Drug Delivery Systems

The compound is being explored for its potential role in drug delivery systems. Its ability to form complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents to specific tissues or tumors . Research is ongoing to optimize these delivery systems for improved efficacy.

Case Studies

Several studies have highlighted the biological activity of LiBq4:

- Study on Imaging Applications : A study demonstrated the use of LiBq4 in imaging HeLa cells, showing enhanced fluorescence compared to traditional dyes. This study emphasized the compound's utility in real-time monitoring of cellular processes.

- Cytotoxicity Evaluation : Another research effort evaluated the cytotoxic effects of LiBq4 on A549 cells, revealing a significant reduction in cell viability at concentrations above 25 µM while maintaining low toxicity towards normal fibroblast cells (IMR-90) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lithium tetra(2-methyl-8-hydroxyquinolinato)boron, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves reacting lithium borate precursors with 2-methyl-8-hydroxyquinoline ligands under anhydrous conditions. For purity optimization, use high-purity ligands (e.g., >97% by HPLC, as in and ) and employ recrystallization in non-polar solvents or column chromatography with silica gel. Monitor reaction progress via FTIR for boron-oxygen bond formation (stretching at ~1350 cm⁻¹) and confirm final purity using elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹¹B NMR : Detects boron coordination environment (sharp singlet near 10-15 ppm for tetrahedral borates) .

- X-ray crystallography : Resolves ligand geometry and boron-ligand bond distances (critical for confirming tetrahedral coordination).

- UV-Vis and fluorescence spectroscopy : Identifies π-π* transitions in the quinolinato ligands (absorption ~350-400 nm; emission ~450-500 nm) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the boron center. Stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., thermal stability up to 200°C). Avoid aqueous solutions at pH < 7, as boron-ligand bonds may hydrolyze .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?

- Methodological Answer :

- Controlled replication : Repeat PLQY measurements using standardized solvents (e.g., anhydrous DMSO) and excitation wavelengths.

- Advanced spectroscopy : Use time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways.

- Sample purity : Correlate PLQY with HPLC purity data (>97% required for reliable results, as in and ) .

Q. What mechanistic insights explain the compound’s performance in electron-transport layers (ETLs) of organic light-emitting diodes (OLEDs)?

- Methodological Answer :

- Electrochemical analysis : Cyclic voltammetry (CV) reveals reduction potentials linked to electron injection efficiency.

- DFT calculations : Model HOMO/LUMO levels of the boron center and ligands to predict charge transport behavior.

- Thin-film characterization : Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) assess film morphology and crystallinity .

Q. How can ligand substitution reactions be systematically studied to modify the compound’s electronic properties?

- Methodological Answer :

- Ligand screening : Replace 2-methyl-8-hydroxyquinoline with fluorinated or electron-withdrawing analogs (e.g., 4-bromo-2-fluorophenylboronic acid derivatives, as in ).

- Kinetic studies : Use stopped-flow UV-Vis to track ligand exchange rates under varying temperatures.

- Spectroelectrochemistry : Correlate substituent effects with redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.